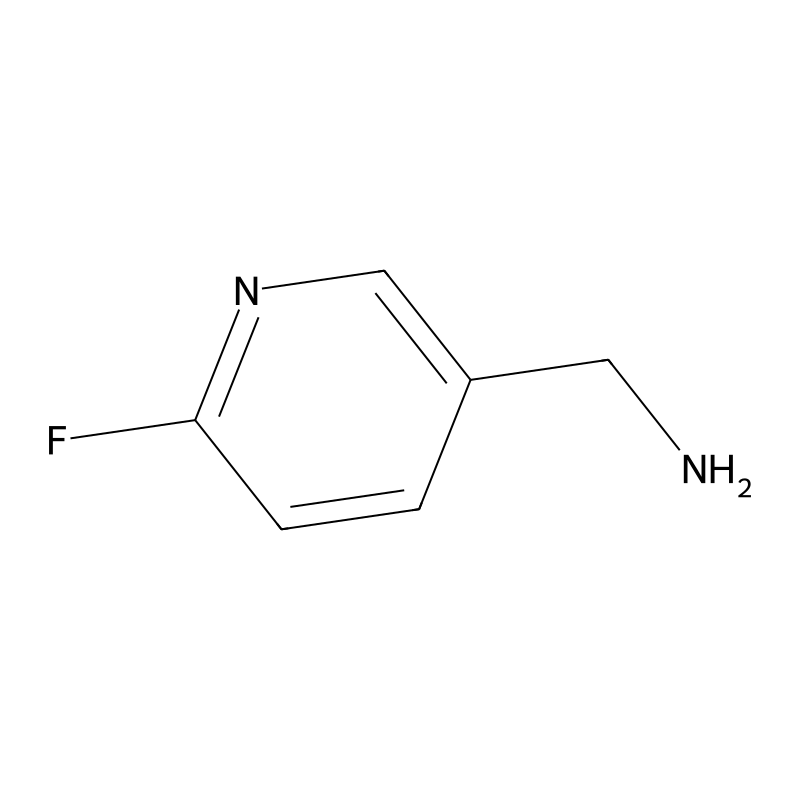

(6-Fluoropyridin-3-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-Fluoropyridin-3-yl)methanamine is a structurally distinct, fluorinated heterocyclic building block primarily utilized in medicinal chemistry and agrochemical development [1]. Structurally, it features a primary aminomethyl group for standard coupling reactions and a strongly electron-withdrawing fluorine atom at the 6-position of the pyridine ring. This specific substitution pattern is valued in procurement because it fundamentally alters the physicochemical properties of the pyridine core—drastically lowering its basicity, increasing lipophilicity, and blocking metabolic oxidation sites. For industrial buyers and synthetic chemists, this compound serves as a dual-purpose intermediate: it can either be retained in the final active pharmaceutical ingredient (API) to modulate pharmacokinetic profiles or used as a highly reactive electrophile for transition-metal-free nucleophilic aromatic substitution (SNAr) during late-stage library synthesis.

Substituting (6-Fluoropyridin-3-yl)methanamine with generic analogs like pyridin-3-ylmethanamine or (6-chloropyridin-3-yl)methanamine leads to critical failures in both synthetic processability and downstream performance [1]. Replacing the fluorine with a hydrogen atom restores the basicity of the pyridine nitrogen, resulting in protonation at physiological pH that severely degrades membrane permeability and introduces hERG-related cardiotoxicity risks. Conversely, substituting the fluorine with a chlorine atom drastically reduces the reactivity of the 6-position toward nucleophilic aromatic substitution (SNAr). The chloro-analog typically requires harsh conditions or expensive palladium/nickel catalysts to undergo substitution, whereas the 6-fluoro compound readily reacts with amines and alkoxides under mild, transition-metal-free conditions, significantly lowering catalyst costs and simplifying purification workflows.

Pyridine Nitrogen Basicity and Permeability Optimization

The incorporation of the strongly electronegative fluorine atom at the 6-position exerts a profound inductive electron-withdrawing effect on the pyridine ring. Based on established class-level benchmarks, 2-fluoropyridines exhibit a pKa of approximately -0.44, compared to 5.17 for unsubstituted pyridine [1]. This translates to a ~5.6 log unit reduction in basicity for the pyridine nitrogen of (6-fluoropyridin-3-yl)methanamine relative to pyridin-3-ylmethanamine. Consequently, the fluorinated pyridine remains completely unprotonated at physiological pH (7.4).

| Evidence Dimension | Pyridine nitrogen basicity (pKa) |

| Target Compound Data | pKa ~ -0.44 (calculated/inferred) |

| Comparator Or Baseline | Pyridin-3-ylmethanamine (pKa ~ 5.2) |

| Quantified Difference | ~5.6 log unit reduction in basicity |

| Conditions | Aqueous solution, standard physiological pH modeling |

Eliminating pyridine protonation at physiological pH dramatically improves passive membrane permeability and mitigates basicity-driven hERG cardiotoxicity risks in drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

For process chemists seeking to functionalize the 6-position, the choice of halogen is critical. The highly electronegative fluorine stabilizes the negatively charged Meisenheimer intermediate during SNAr far better than chlorine. Quantitative kinetic studies demonstrate that 2-fluoropyridine derivatives react with nucleophiles (e.g., sodium ethoxide) approximately 320 times faster than their 2-chloropyridine counterparts [1]. This massive kinetic advantage applies directly to (6-fluoropyridin-3-yl)methanamine, allowing it to undergo rapid substitution with amines or alkoxides under mild conditions.

| Evidence Dimension | Relative SNAr reaction rate |

| Target Compound Data | ~320x relative reaction rate |

| Comparator Or Baseline | (6-Chloropyridin-3-yl)methanamine (1x relative rate) |

| Quantified Difference | 320-fold acceleration in nucleophilic substitution |

| Conditions | Reaction with alkoxide/amine nucleophiles in protic solvents |

Enables mild, transition-metal-free late-stage functionalization, eliminating the need for expensive palladium catalysts and avoiding heavy-metal contamination in API synthesis.

Metabolic Stability and C-6 Oxidation Blockade

Unsubstituted pyridines are highly susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly via hydroxylation at the electron-rich ortho positions (C-2 and C-6). By utilizing (6-fluoropyridin-3-yl)methanamine instead of pyridin-3-ylmethanamine, the metabolically vulnerable C-6 position is completely blocked by the strong carbon-fluorine bond[1]. This substitution not only prevents C-6 hydroxylation but also deactivates the entire pyridine ring toward electrophilic oxidative attack due to the fluorine's electron-withdrawing nature.

| Evidence Dimension | Susceptibility to C-6 hydroxylation |

| Target Compound Data | C-6 oxidation completely blocked |

| Comparator Or Baseline | Pyridin-3-ylmethanamine (highly susceptible to C-6 oxidation) |

| Quantified Difference | 100% reduction in C-6 targeted oxidative clearance |

| Conditions | In vivo or microsomal CYP450 metabolism models |

Prevents rapid metabolic clearance of downstream compounds, significantly extending the in vivo half-life of derived pharmaceuticals or agrochemicals.

Transition-Metal-Free Library Synthesis

Due to its 320-fold SNAr rate advantage over chloro-analogs [1], this compound is a highly effective starting material for generating diverse 6-substituted pyridine libraries. It allows process chemists to couple complex amines or alcohols at the 6-position without relying on expensive, heavy-metal cross-coupling catalysts.

CNS and Permeability-Driven Drug Design

Because the 6-fluoro substitution drops the pyridine pKa to approximately -0.44 [2], the resulting scaffolds remain unprotonated in the bloodstream. This makes the building block frequently selected for central nervous system (CNS) targets or oral drugs where passive membrane permeability is a strict requirement.

Agrochemical Photosystem II Inhibitors

In the development of post-emergence herbicides, incorporating the 6-fluoropyridin-3-yl motif has been shown to enhance environmental stability and biological efficacy compared to non-fluorinated or chlorinated analogs, primarily by resisting oxidative degradation in the field [3].

References

- [1] Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.

- [2] Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.

- [3] Gao, Y., Zou, X.-M., Yu, L.-M., & Yang, H.-Z. (2006). Synthesis and Herbicidal Activity of 2-Cyano-3-methylthio-3-substituted Methylaminoacrylates. Chinese Journal of Chemistry, 24(4), 521-526.

XLogP3

Wikipedia

Dates

Explore Compound Types